Methyl 3-(4-formylphenyl)benzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(4-formylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-15(17)14-4-2-3-13(9-14)12-7-5-11(10-16)6-8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHKDQKNWSRIRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408273 | |
| Record name | Methyl 3-(4-formylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
281234-49-9 | |
| Record name | Methyl 3-(4-formylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 4'-FORMYL(1,1'-BIPHENYL)-3-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance of Aryl Aldehydes and Esters in Modern Organic Synthesis
Aryl aldehydes and esters are fundamental functional groups that play a crucial role in the landscape of modern organic synthesis. Their distinct reactivities and stabilities make them indispensable tools for the construction of complex organic molecules.
Aryl Aldehydes: These compounds, characterized by a formyl group (–CHO) attached to an aromatic ring, are highly versatile intermediates. The electrophilic nature of the aldehyde's carbonyl carbon allows it to readily participate in a wide array of chemical transformations. These include nucleophilic additions, condensations, and cross-coupling reactions. Aryl aldehydes are pivotal in the synthesis of numerous heterocycles, which are core structures in many pharmaceuticals and natural products. rsc.org Their ability to be converted into a variety of other functional groups further enhances their synthetic utility. rsc.orgorganic-chemistry.org Modern synthetic methods continue to expand the repertoire of reactions involving aryl aldehydes, including novel arylation techniques and catalytic C-H functionalization. acs.orgnih.gov
Esters: Esters are derivatives of carboxylic acids where the hydroxyl group is replaced by an alkoxy group. numberanalytics.com They are widely found in nature, contributing to the fragrances of fruits and flowers. ebsco.comwikipedia.org In organic synthesis, esters are valued for their relative stability, which allows them to be carried through multi-step reaction sequences. libretexts.org They serve as important intermediates and can be synthesized through various methods, most commonly via the esterification of carboxylic acids with alcohols or through reactions involving more reactive acid derivatives like acid chlorides. numberanalytics.comfiveable.me Esters can undergo hydrolysis to regenerate the parent carboxylic acid and alcohol, a reaction known as saponification when base-promoted. libretexts.org Their utility extends to being building blocks for more complex molecules and as solvents in organic reactions. numberanalytics.comlibretexts.org
The presence of both an aryl aldehyde and an ester group in a single molecule, as in Methyl 3-(4-formylphenyl)benzoate, offers a dual-handle for synthetic manipulation, allowing for sequential or orthogonal chemical modifications.
Contextualization of Biphenyl Scaffolds in Chemical Research
The biphenyl (B1667301) scaffold, consisting of two phenyl rings linked by a single carbon-carbon bond, is a privileged structure in chemical research, particularly in medicinal chemistry and materials science. doaj.org This structural motif is found in numerous natural products and synthetic compounds with a wide range of biological activities. doaj.org
The significance of the biphenyl unit stems from several key properties:
Structural Rigidity and Conformational Flexibility: The biphenyl scaffold provides a degree of rigidity that can be beneficial for binding to biological targets. However, the rotation around the single bond connecting the two rings allows for conformational flexibility, which can be crucial for optimizing interactions with a receptor's binding site.
Platform for Diverse Functionalization: The two phenyl rings offer multiple positions for the introduction of various functional groups, enabling the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This modularity is highly advantageous in drug discovery and development. nih.govacs.org
Prevalence in Bioactive Molecules: Biphenyl-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antihypertensive, and anticancer activities. doaj.org They are also investigated as inhibitors of protein-protein interactions and for their potential in treating neurodegenerative diseases. acs.orgnih.gov
The incorporation of a biphenyl scaffold into a molecule like Methyl 3-(4-formylphenyl)benzoate provides a robust and versatile framework upon which to build more complex and potentially bioactive structures.
Positioning of Methyl 3 4 Formylphenyl Benzoate Within Functionalized Aromatic Systems
Methyl 3-(4-formylphenyl)benzoate is a distinct entity within the broader category of functionalized aromatic systems. These systems are characterized by the presence of one or more functional groups on an aromatic ring, which dictates their chemical reactivity and potential applications. organic-chemistry.orgrsc.orgrsc.org The functionalization of aromatic rings is a cornerstone of organic synthesis, enabling the creation of a vast array of molecules with tailored properties. acs.orgnih.gov
The aldehyde group serves as a reactive site for nucleophilic attack and condensation reactions, while the ester group provides a handle for hydrolysis or amidation. The biphenyl (B1667301) framework itself can participate in further cross-coupling reactions. This multi-functional nature makes this compound a valuable intermediate for the synthesis of more elaborate molecules with potential applications in materials science and medicinal chemistry.
Overview of Research Trajectories for Formylphenyl Benzoate Derivatives
Strategies for the Formation of the Benzoate Ester Moiety
The creation of the methyl benzoate portion of the molecule is a critical step that can be achieved through several reliable methods.
Esterification Reactions via Carboxylic Acid Precursors
The most direct route to forming the methyl ester is through the esterification of the corresponding carboxylic acid, 3-(4-formylphenyl)benzoic acid. This transformation is typically accomplished by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. researchgate.netmdpi.comresearchgate.netyoutube.com Common catalysts include strong mineral acids like sulfuric acid or solid acid catalysts, which offer advantages in terms of recovery and reuse. mdpi.com The reaction, often referred to as Fischer esterification, is an equilibrium process, and techniques such as using an excess of methanol or removing water as it forms can be employed to drive the reaction towards the product. researchgate.netlibretexts.org For instance, the direct condensation of benzoic acid derivatives with methanol has been successfully demonstrated using various acid catalysts. researchgate.netmdpi.com
A notable example involves the carbonylation of aryl halides. In a related synthesis, methyl 3-chloro-4-formylbenzoate was prepared from 4-bromo-2-chlorobenzaldehyde (B143073) and methanol under a carbon monoxide atmosphere, catalyzed by a palladium complex. This method introduces the ester group and the formyl group in a single precursor which can then be used in subsequent coupling reactions. chemicalbook.com
Transesterification Approaches
An alternative to direct esterification is transesterification, where a pre-existing ester is converted to a different ester by reaction with an alcohol. organic-chemistry.org In the context of Methyl 3-(4-formylphenyl)benzoate synthesis, one could envision the transesterification of an alkyl ester of 3-(4-formylphenyl)benzoic acid with methanol. This method is particularly useful when the starting carboxylic acid is difficult to handle or when specific reaction conditions are required. organic-chemistry.org Catalysts for transesterification vary widely and can include acids, bases, or organometallic compounds. organic-chemistry.orggoogle.com For example, zinc compounds have been effectively used as catalysts for the transesterification of alkyl benzoates with alcohols. google.com
Construction of the Biphenyl Linkage
The formation of the carbon-carbon bond connecting the two phenyl rings is a cornerstone of the synthesis. Modern cross-coupling reactions are the methods of choice for this transformation, offering high efficiency and functional group tolerance. researchgate.netnumberanalytics.com
Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Sonogashira coupling)
A general procedure for Suzuki-Miyaura coupling involves dissolving the aryl halide and the phenylboronic acid in a suitable solvent like DMF, adding a catalyst such as a copper-based metal-organic framework, and a base like cesium carbonate, and heating the mixture. chemicalbook.com
Sonogashira Coupling: While primarily used for forming carbon-carbon triple bonds, the Sonogashira coupling can be adapted for the synthesis of biphenyls. mdpi.comorganic-chemistry.orgrsc.org This palladium and copper co-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgrsc.org A subsequent reduction of the alkyne bridge can then yield the biphenyl linkage. This method offers an alternative pathway, particularly when the direct coupling of aryl halides is challenging.
| Coupling Reaction | Reactants | Catalyst System | Key Features |
| Suzuki-Miyaura | Aryl boronic acid/ester + Aryl halide/triflate | Palladium catalyst + Base | High tolerance for functional groups, mild reaction conditions. organic-chemistry.orglibretexts.org |
| Sonogashira | Terminal alkyne + Aryl halide/triflate | Palladium catalyst + Copper(I) co-catalyst + Base | Forms an alkyne bridge that can be subsequently reduced. organic-chemistry.orgrsc.org |
Precursor-Based Aryl Coupling Methods
Beyond the more common cross-coupling reactions, other methods for forming the biphenyl bond exist. The Ullmann reaction, for example, involves the copper-mediated coupling of two aryl halide molecules. gre.ac.uk While historically significant, this method often requires harsh reaction conditions. More contemporary methods include direct C-H arylation, which couples an arene with an aryl halide, often promoted by a base like cesium carbonate in a solvent such as DMSO, sometimes without the need for a transition metal catalyst. acs.org
Introduction and Manipulation of the Formyl Functional Group
The formyl group (–CHO) is a key functional handle on the target molecule. britannica.comfiveable.me Its introduction can be accomplished at various stages of the synthesis.
One common strategy is to carry the formyl group through the synthesis on one of the coupling partners, such as 4-formylphenylboronic acid in a Suzuki coupling. chemicalbook.com This approach simplifies the final steps of the synthesis.
Alternatively, the formyl group can be introduced later in the synthetic sequence. This can be achieved through the oxidation of a methyl group. For instance, a precursor like methyl 3-(4-methylphenyl)benzoate could be oxidized to the desired aldehyde. Various oxidizing agents can be employed for this transformation, including chromyl chloride (Étard reaction) or other methods like halogenation followed by hydrolysis. thieme-connect.dewikipedia.org The Étard reaction involves the direct oxidation of an aromatic methyl group to an aldehyde using chromyl chloride. wikipedia.org Another approach is the oxidation of a benzyl (B1604629) alcohol, which itself can be obtained from the corresponding methylarene.
The Vilsmeier-Haack reaction offers another route for formylation, particularly on electron-rich aromatic systems. researchgate.net This reaction uses a formylating agent generated from dimethylformamide (DMF) and phosphorus oxychloride. wikipedia.org
Finally, the formyl group can be generated from a protected aldehyde or a precursor functional group. For example, a dihalomethyl group can be hydrolyzed to an aldehyde. thieme-connect.de This strategy is useful when the formyl group is sensitive to the reaction conditions of earlier steps.
Oxidation of Benzylic Alcohols
A primary route to obtaining the aldehyde functionality in this compound involves the oxidation of a corresponding benzylic alcohol precursor, Methyl 3-(4-(hydroxymethyl)phenyl)benzoate. The selective oxidation of a benzylic alcohol to an aldehyde without over-oxidation to a carboxylic acid is a critical challenge. nih.gov
Several reagents and methods are available for this transformation. Mild oxidizing agents are generally preferred. For instance, manganese dioxide (MnO2) is known to selectively oxidize benzylic alcohols. youtube.com Another effective method involves using bis(methanesulfonyl) peroxide as an oxidant, which can selectively mono-oxygenate primary and secondary benzylic C-H bonds. nih.govorganic-chemistry.org This method is advantageous as it tolerates a wide range of functional groups, including alkenes and alkynes, which are typically sensitive to oxidative conditions. nih.gov The reaction proceeds via a benzylic mesylate intermediate that can be converted to the alcohol under mild conditions. nih.govorganic-chemistry.org
Potassium permanganate (B83412) (KMnO4) can also be used for benzylic oxidation; however, it is a harsh reagent that tends to oxidize the benzylic position directly to a carboxylic acid. youtube.commasterorganicchemistry.com Therefore, its use requires careful control to stop at the aldehyde stage.
Formylation Reactions of Aromatic Rings
Direct formylation of an aromatic ring offers an alternative pathway to introduce the aldehyde group. This approach involves an electrophilic aromatic substitution where a formyl group (-CHO) is attached to the benzene (B151609) ring. Common formylation methods include the Gattermann-Koch reaction, which uses carbon monoxide and hydrochloric acid, and the Vilsmeier-Haack reaction, which employs dimethylformamide and phosphorus oxychloride. wikipedia.org
For substrates like substituted benzenes, a direct and mild formylation method has been developed using dichloromethyl methyl ether (Cl2CHOMe) and silver trifluoromethanesulfonate (B1224126) (AgOTf). nih.gov This reaction can proceed at temperatures as low as -78 °C and is compatible with various protecting groups, making it a powerful tool for the synthesis of complex aromatic aldehydes. nih.gov The choice of the formylation agent and reaction conditions is crucial to control the regioselectivity, directing the formyl group to the desired position on the phenyl ring.
Deprotection Strategies for Aldehyde Precursors (e.g., acetal (B89532) hydrolysis)
In many synthetic routes, the aldehyde group is introduced in a protected form, such as an acetal, to prevent its reaction during other synthetic steps. libretexts.org Acetals are stable in neutral to strongly basic environments, making them excellent protecting groups for aldehydes. libretexts.org The final step in such a synthesis is the deprotection of the aldehyde precursor.
Chemo- and Regioselective Synthetic Pathways
The synthesis of this compound inherently involves challenges of chemo- and regioselectivity due to the presence of multiple reactive sites. A key strategy to control selectivity is the use of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. rsc.org This reaction allows for the formation of the biaryl C-C bond by coupling an aryl halide with an arylboronic acid in the presence of a palladium catalyst. rsc.org
For the synthesis of this compound, one could envision coupling methyl 3-bromobenzoate with 4-formylphenylboronic acid, or alternatively, 3-(methoxycarbonyl)phenylboronic acid with 4-bromobenzaldehyde. The choice of coupling partners and catalyst system is critical for achieving high yields and selectivity. The mechanism of the Suzuki coupling involves oxidative addition, transmetalation, and reductive elimination steps. rsc.org
Other cross-coupling reactions like the Negishi coupling, which utilizes organozinc reagents, also provide a regio- and chemoselective method for biaryl synthesis. rsc.org The development of new catalysts and reaction conditions continues to improve the efficiency and selectivity of these transformations, making them indispensable tools in modern organic synthesis. nih.govnih.govbanrepcultural.org
Comparative Analysis of Synthetic Efficiency and Yield Optimization
A comparative analysis of different synthetic routes would involve evaluating factors such as the cost and availability of starting materials, the number of synthetic steps, the yield of each step, the ease of purification, and the environmental impact of the process.
Emerging Green Chemistry Approaches in its Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact. gctlc.orgcdnsciencepub.com In the context of synthesizing this compound, several green chemistry approaches are relevant.
One major focus is the use of environmentally benign solvents. Aqueous Suzuki-Miyaura cross-coupling reactions have been developed, eliminating the need for hazardous organic solvents. rsc.orggctlc.org These reactions often use water-soluble catalysts or phase-transfer catalysts to facilitate the reaction in an aqueous medium. acs.org
The use of recyclable catalysts is another key aspect of green chemistry. Heterogeneous catalysts, such as solid acid catalysts for esterification or supported palladium catalysts for coupling reactions, can be easily separated from the reaction mixture and reused, reducing waste and cost. acs.orgacs.org
Investigations into the Chemical Reactivity and Transformational Chemistry of this compound
The chemical profile of this compound is characterized by the presence of two key functional groups: an aromatic aldehyde and a methyl ester. This dual functionality allows for a range of chemical transformations, particularly at the highly reactive aldehyde group. The electrophilic nature of the carbonyl carbon in the formyl group makes it a prime target for nucleophilic attack, while the aldehyde itself can undergo both oxidation and reduction.
Oxidation to Carboxylic Acids
The aldehyde functional group in this compound can be readily oxidized to the corresponding carboxylic acid. This transformation is a common and fundamental reaction in organic synthesis. Various oxidizing agents can accomplish this conversion, ranging from strong oxidants like potassium permanganate (KMnO₄) and chromic acid (generated in situ from chromium trioxide and sulfuric acid, i.e., Jones reagent) to milder, more selective agents. The oxidation converts the formyl group (-CHO) into a carboxyl group (-COOH), yielding 3-(4-carboxyphenyl)benzoic acid methyl ester. Aldehydes are generally more susceptible to oxidation than other functional groups like esters, allowing for selective transformation. nih.govorganic-chemistry.org
| Reactant | Reagent(s) | Product | Reaction Type |
| This compound | 1. KMnO₄, NaOH, H₂O, heat2. H₃O⁺ | 3-(4-carboxyphenyl)benzoic acid methyl ester | Oxidation |
| This compound | CrO₃, H₂SO₄, acetone (B3395972) (Jones Reagent) | 3-(4-carboxyphenyl)benzoic acid methyl ester | Oxidation |
Nucleophilic Addition Reactions (e.g., Cyanohydrin Formation, Grignard Reactions)
The electrophilic carbonyl carbon of the aldehyde is a key site for nucleophilic addition reactions. These reactions proceed via the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated. researchgate.net
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin. The reaction is typically catalyzed by a small amount of base (e.g., cyanide ion from NaCN or KCN), which generates the cyanide nucleophile (⁻CN). libretexts.orglibretexts.org This nucleophile attacks the carbonyl carbon of this compound. Subsequent protonation of the resulting alkoxide intermediate by a proton source, such as HCN itself, yields the cyanohydrin, Methyl 3-(4-(cyano(hydroxy)methyl)phenyl)benzoate. libretexts.orgyoutube.com
Grignard Reactions: Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily add to aldehydes. wikipedia.org The reaction of this compound with a Grignard reagent would primarily occur at the more reactive aldehyde carbonyl. This addition forms a new carbon-carbon bond and, after an acidic workup, produces a secondary alcohol. masterorganicchemistry.comyoutube.com For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) would yield Methyl 3-(4-(1-hydroxyethyl)phenyl)benzoate. It is crucial to use one equivalent of the Grignard reagent under controlled conditions to favor addition to the aldehyde over the ester. udel.edu
| Reactant | Reagent(s) | Product | Reaction Type |
| This compound | NaCN, H₂SO₄ (aq) | Methyl 3-(4-(cyano(hydroxy)methyl)phenyl)benzoate | Cyanohydrin Formation |
| This compound | 1. CH₃MgBr, THF2. H₃O⁺ | Methyl 3-(4-(1-hydroxyethyl)phenyl)benzoate | Grignard Reaction |
Condensation Reactions
Condensation reactions involving the aldehyde group are characterized by the addition of a nucleophile, typically a nitrogen-based one, followed by the elimination of a water molecule to form a carbon-nitrogen double bond.
Aldehydes react with primary amines under acidic or basic catalysis to form imines, which are also known as Schiff bases. wjpsonline.com The reaction of this compound with a primary amine (R-NH₂) involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the corresponding N-substituted imine derivative. researchgate.netutar.edu.my These reactions are often reversible. wjpsonline.com
| Reactant | Reagent(s) | Product (Example) | Reaction Type |
| This compound | Aniline (C₆H₅NH₂), Acid catalyst | Methyl 3-(4-((phenylimino)methyl)phenyl)benzoate | Schiff Base Formation |
Similar to the formation of Schiff bases, aldehydes react with hydrazine (B178648) derivatives and hydroxylamine (B1172632) in condensation reactions. nih.gov
Hydrazone Formation: The reaction with hydrazine (H₂N-NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) yields a hydrazone. khanacademy.org The reaction mechanism involves nucleophilic attack by the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by elimination of water. nih.govkiku.dk These reactions are often rapid and can be catalyzed by acids. nih.govrsc.org
Oxime Formation: The reaction of this compound with hydroxylamine (NH₂OH) produces an oxime. The mechanism is analogous to hydrazone formation, resulting in a C=N-OH functional group. khanacademy.orgkiku.dk The formation of oximes and hydrazones is a widely used reaction in various chemical applications, including bioconjugation. nih.govnih.gov
| Reactant | Reagent(s) | Product | Reaction Type |
| This compound | Hydrazine (H₂N-NH₂) | Methyl 3-(4-(hydrazonomethyl)phenyl)benzoate | Hydrazone Formation |
| This compound | Hydroxylamine (NH₂OH) | Methyl 3-(4-((hydroxyimino)methyl)phenyl)benzoate | Oxime Formation |
Aldol (B89426) Condensations and Related Reactions
The formyl group of this compound is susceptible to aldol-type reactions. As an aromatic aldehyde without α-hydrogens, it can act as an electrophilic partner in crossed or Claisen-Schmidt condensations. In these reactions, an enolizable ketone or aldehyde, in the presence of a base, generates a nucleophilic enolate which then attacks the carbonyl carbon of the formyl group.
The initial product is a β-hydroxy carbonyl compound (an aldol addition product). This intermediate is often prone to dehydration, especially with heating, to yield a more stable, conjugated α,β-unsaturated carbonyl compound (the aldol condensation product). masterorganicchemistry.com The reaction is typically catalyzed by aqueous sodium or potassium hydroxide (B78521).
Table 1: Examples of Claisen-Schmidt Condensation with this compound
| Enolizable Partner | Base Catalyst | Intermediate Product (β-Hydroxy Ketone) | Final Product (α,β-Unsaturated Ketone) |
| Acetone | NaOH | Methyl 3-(4-(3-hydroxy-3-methyl-2-oxobutyl)phenyl)benzoate | Methyl 3-(4-(3-methyl-2-oxo-3-buten-1-yl)phenyl)benzoate |
| Acetophenone | KOH | Methyl 3-(4-(3-hydroxy-3-phenyl-2-oxopropyl)phenyl)benzoate | Methyl 3-(4-(3-phenyl-2-oxo-1-propen-1-yl)phenyl)benzoate |
| Cyclohexanone | NaOH | Methyl 3-(4-(1-hydroxy-2-oxocyclohexyl)methylphenyl)benzoate | Methyl 3-(4-((2-oxocyclohexylidene)methyl)phenyl)benzoate |
This table illustrates potential reaction outcomes based on established principles of the Claisen-Schmidt condensation.
Wittig and Horner-Wadsworth-Emmons Olefination Reactions
The aldehyde functional group is readily converted to an alkene via olefination reactions, most notably the Wittig and the Horner-Wadsworth-Emmons (HWE) reactions. These methods are fundamental in organic synthesis for forming carbon-carbon double bonds.
In the Wittig reaction , a phosphorus ylide (a Wittig reagent), typically prepared by treating a phosphonium (B103445) salt with a strong base, acts as the nucleophile. masterorganicchemistry.comlumenlearning.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and a phosphine (B1218219) oxide byproduct. lumenlearning.comyoutube.com The stereochemistry of the resulting alkene is dependent on the nature of the ylide. Unstabilized ylides (e.g., where R is an alkyl group) generally produce (Z)-alkenes, whereas stabilized ylides (e.g., where R is an electron-withdrawing group) favor the formation of (E)-alkenes. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is more nucleophilic than a stabilized Wittig ylide. wikipedia.orgorganic-chemistry.org This reaction almost exclusively produces the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org A significant advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying purification. organic-chemistry.orgwpmucdn.com
Table 2: Olefination Reactions of this compound
| Reaction Type | Reagent | Base | Expected Major Product |
| Wittig (unstabilized) | Methyltriphenylphosphonium bromide | n-BuLi | Methyl 3-(4-(vinyl)phenyl)benzoate ((Z)-isomer favored) |
| Wittig (stabilized) | (Carbethoxymethyl)triphenylphosphonium bromide | NaOEt | Ethyl (2E)-3-(4-(3-(methoxycarbonyl)phenyl)phenyl)acrylate |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | NaH | Ethyl (2E)-3-(4-(3-(methoxycarbonyl)phenyl)phenyl)acrylate |
| Horner-Wadsworth-Emmons | Diethyl (cyanomethyl)phosphonate | K₂CO₃ | (2E)-3-(4-(3-(methoxycarbonyl)phenyl)phenyl)acrylonitrile |
This table provides illustrative examples of olefination reactions and their expected products.
Autoxidation Pathways and Stabilization Strategies
Like many aromatic aldehydes, this compound is susceptible to autoxidation, particularly when exposed to air (oxygen). rsc.org The formyl group can be oxidized to the corresponding carboxylic acid, yielding 3'-(methoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid. This process proceeds via a free-radical chain mechanism. researcher.life The initiation step involves the abstraction of the aldehydic hydrogen atom, forming a benzoyl-type radical. This radical then reacts with oxygen to form a peroxy radical, which propagates the chain by abstracting a hydrogen from another aldehyde molecule, forming a peroxy acid intermediate. researcher.lifeufl.edu
Stabilization Strategies:
To prevent degradation and ensure the chemical integrity of this compound during storage, several stabilization strategies can be employed:
Inert Atmosphere: Storing the compound under an inert gas such as nitrogen or argon minimizes its exposure to oxygen, thereby inhibiting the primary step of autoxidation.
Radical Inhibitors: The addition of small quantities (ppm levels) of radical scavengers or antioxidants can effectively quench the chain reaction. Common stabilizers for aldehydes include:
Phenolic Compounds: Hydroquinone or 4-methoxyphenol (B1676288) can donate a hydrogen atom to the peroxy radical, terminating the chain. google.com
Amines: Tertiary amines like triethanolamine (B1662121) or pyridine (B92270) can also be effective stabilizers against autoxidation and unwanted polymerization or condensation reactions. google.comgoogle.com
Control of Storage Conditions: Storing the compound at low temperatures and in the dark can reduce the rate of autoxidation, as light and heat can accelerate the initiation of radical processes.
It has been noted that benzyl alcohol can inhibit the autoxidation of benzaldehyde (B42025) by intercepting benzoylperoxy radicals, a phenomenon that might be relevant if trace alcohol impurities are present. researchgate.net
Reactions Involving the Ester Functional Group
The methyl ester group of this compound is a site for various nucleophilic acyl substitution reactions.
Hydrolysis under Acidic and Basic Conditions
The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(4-formylphenyl)benzoic acid. This transformation can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in water with a strong mineral acid catalyst (e.g., H₂SO₄ or HCl). The mechanism involves protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the reaction of the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid.
Table 3: Hydrolysis of this compound
| Condition | Reagents | Product (after workup) |
| Acidic | H₂O, H₂SO₄ (cat.), heat | 3-(4-Formylphenyl)benzoic acid |
| Basic | 1. NaOH, H₂O/MeOH, heat; 2. H₃O⁺ | 3-(4-Formylphenyl)benzoic acid |
This table summarizes the conditions for converting the methyl ester to a carboxylic acid.
Transesterification with Alcohols
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, this reaction can be used to replace the methyl group with a different alkyl or aryl group. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess, or the methanol byproduct is removed as it forms.
Table 4: Transesterification of this compound
| Alcohol Reactant | Catalyst | Product |
| Ethanol (B145695) | H₂SO₄ (cat.) | Ethyl 3-(4-formylphenyl)benzoate |
| Isopropanol | NaOiPr (cat.) | Isopropyl 3-(4-formylphenyl)benzoate |
| Benzyl alcohol | H₂SO₄ (cat.) | Benzyl 3-(4-formylphenyl)benzoate |
This table shows examples of new esters that can be synthesized via transesterification.
Nucleophilic Attack at the Carbonyl Carbon
The carbonyl carbon of the ester group is electrophilic and can be attacked by strong carbon-based nucleophiles, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li). Unlike the reaction with aldehydes, which typically yields secondary alcohols, the reaction with esters proceeds further.
The initial nucleophilic attack results in the formation of a ketone intermediate after the expulsion of the methoxide (B1231860) leaving group. This ketone is generally more reactive than the starting ester and immediately reacts with a second equivalent of the nucleophile. Subsequent acidic workup protonates the resulting alkoxide to yield a tertiary alcohol. Therefore, two equivalents of the nucleophile are consumed, and the ester is converted into a tertiary alcohol where two of the alkyl/aryl groups are derived from the nucleophilic reagent.
Table 5: Reaction with Strong Nucleophiles
| Nucleophilic Reagent (2 eq.) | Intermediate Ketone | Final Product (after H₃O⁺ workup) |
| Methylmagnesium bromide (CH₃MgBr) | 1-(3-(4-Formylphenyl)phenyl)ethan-1-one | 2-(3-(4-Formylphenyl)phenyl)propan-2-ol |
| Phenyllithium (PhLi) | (3-(4-Formylphenyl)phenyl)(phenyl)methanone | (3-(4-Formylphenyl)phenyl)diphenylmethanol |
This table illustrates the formation of tertiary alcohols from the reaction of the ester group with strong organometallic nucleophiles.
Electrophilic and Nucleophilic Aromatic Substitution on the Biphenyl System
The biphenyl core of this compound presents two aromatic rings that can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the substituents present on each ring.
The formyl group (-CHO) on one ring and the methyl carboxylate group (-COOCH₃) on the other are both deactivating, meta-directing groups for electrophilic aromatic substitution. unizin.orglumenlearning.comorganicchemistrytutor.com This is due to their electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. wikipedia.org When substitution does occur, it is directed to the positions meta to these groups, as this avoids placing the positive charge of the carbocation intermediate adjacent to the deactivating group. unizin.orgorganicchemistrytutor.com
Conversely, the phenyl group itself acts as an ortho-, para-directing group in electrophilic aromatic substitution on the adjacent ring. quora.com This is because the phenyl group can stabilize the intermediate carbocation (the sigma complex) through resonance. youtube.com
Considering these factors for this compound:
Ring A (substituted with the formyl group): This ring is strongly deactivated by the formyl group. Any electrophilic substitution is expected to be slow and occur at the positions meta to the formyl group (positions 3' and 5' relative to the biphenyl linkage).
Ring B (substituted with the methyl ester): This ring is also deactivated by the methyl ester group. Electrophilic attack is predicted to occur at the positions meta to the ester group (positions 2 and 4 relative to the biphenyl linkage). The position ortho to the ester (position 2) is also influenced by the directing effect of the biphenyl linkage.
Nucleophilic aromatic substitution (SNAᵣ) on this biphenyl system is also a possibility, particularly if a suitable leaving group is present on one of the aromatic rings. masterorganicchemistry.comyoutube.comchadsprep.com The presence of the electron-withdrawing formyl and ester groups would activate the rings towards nucleophilic attack, especially if the leaving group is positioned ortho or para to these substituents. masterorganicchemistry.comyoutube.com This is because these groups can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. youtube.com For instance, if a halogen were introduced at a position ortho or para to the formyl or ester group, it could potentially be displaced by a nucleophile under appropriate conditions.
| Reactant Ring | Substituent | Directing Effect | Predicted Position of Substitution |
| Ring with -CHO | Formyl (-CHO) | Deactivating, Meta-directing | 3' and 5' positions |
| Ring with -COOCH₃ | Methyl Ester (-COOCH₃) | Deactivating, Meta-directing | 2 and 4 positions |
Palladium-Catalyzed Functionalizations of the Aromatic Nuclei
The aromatic rings of this compound can be further functionalized using powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions typically require an aryl halide or triflate as a starting material. Therefore, a preliminary halogenation of the biphenyl core would be necessary.
For example, bromination of this compound would likely introduce a bromine atom onto one of the aromatic rings, directed by the existing substituents as discussed in the previous section. This resulting bromo-derivative could then serve as a substrate for palladium-catalyzed reactions.
The Suzuki-Miyaura coupling would enable the formation of a new carbon-carbon bond by reacting the brominated derivative with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This would allow for the introduction of a wide variety of alkyl, alkenyl, or aryl groups, leading to more complex biphenyl structures.
The Buchwald-Hartwig amination would facilitate the formation of a carbon-nitrogen bond by coupling the brominated derivative with an amine in the presence of a palladium catalyst and a base. wikipedia.org This reaction is a versatile method for the synthesis of a diverse range of substituted anilines. wikipedia.org
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura Coupling | Organoboron compound (e.g., R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-substituted biphenyl |
| Buchwald-Hartwig Amination | Primary or secondary amine (e.g., R-NH₂) | Pd(dba)₂, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Amino-substituted biphenyl |
Derivatization Potential for Library Synthesis
The functional groups present in this compound make it a valuable scaffold for the synthesis of compound libraries through combinatorial chemistry. The aldehyde and ester functionalities offer orthogonal handles for a variety of chemical transformations.
The aldehyde group is a versatile functional group that can undergo a range of reactions, including:
Reductive amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new secondary or tertiary amine. nih.govnih.govrsc.orgorganic-chemistry.orgyoutube.com This is a widely used method for generating diverse amine libraries.
Wittig reaction: Reaction with a phosphonium ylide to form an alkene, allowing for the introduction of various unsaturated moieties. acs.orgwikipedia.orgorganic-chemistry.orgnih.govlibretexts.org
Condensation reactions: Reaction with various nucleophiles, such as hydrazines or hydroxylamines, to form hydrazones or oximes, respectively.
The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled with a diverse range of amines using standard peptide coupling reagents to generate a library of amides. acs.orgnih.govacs.orggoogle.comnih.gov
The combination of these reactions on the two different functional groups allows for the rapid generation of a large and diverse library of compounds from a single starting material, which is highly valuable in drug discovery and materials science.
| Functional Group | Reaction | Reagents | Resulting Functional Group |
| Aldehyde (-CHO) | Reductive Amination | Amine (R-NH₂), NaBH(OAc)₃ | Amine (-CH₂-NHR) |
| Aldehyde (-CHO) | Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Alkene (-CH=CHR) |
| Methyl Ester (-COOCH₃) | Hydrolysis | NaOH, H₃O⁺ | Carboxylic Acid (-COOH) |
| Carboxylic Acid (-COOH) | Amide Coupling | Amine (R-NH₂), Coupling agent (e.g., HATU) | Amide (-CONH-R) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity of atoms can be established.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling Patterns
The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each unique proton environment. The spectrum would feature signals in both the aromatic region (typically 7.0-8.5 ppm) and the aliphatic region (for the methyl ester protons). The aldehyde proton is anticipated to be the most downfield signal due to the strong deshielding effect of the carbonyl group.
The protons on the two benzene rings are chemically distinct and would exhibit characteristic splitting patterns based on their coupling with neighboring protons.
Aldehyde Proton (H-c): A singlet is expected around 10.1 ppm.
Methyl Protons (H-a): A singlet corresponding to the three methyl protons of the ester group is expected around 3.9 ppm.
Formyl-Substituted Ring (Ring B): This ring is para-substituted, leading to two sets of chemically equivalent protons. Protons H-d and H-e are expected to appear as two distinct doublets, a classic AA'BB' system, around 7.9-8.0 ppm.
Benzoate Ring (Ring A): This ring is meta-substituted, resulting in four unique aromatic protons (H-f, H-g, H-h, H-i) with complex splitting patterns (doublets, triplets, or multiplets).
Table 1: Predicted ¹H NMR Data for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-a (CH₃) | ~3.9 | Singlet (s) | 3H |
| H-c (CHO) | ~10.1 | Singlet (s) | 1H |
| H-d | ~7.95 | Doublet (d) | 2H |
| H-e | ~7.85 | Doublet (d) | 2H |
| H-f | ~8.2 | Singlet (s) or Triplet (t) | 1H |
| H-g | ~8.0 | Doublet of Doublets (dd) | 1H |
| H-h | ~7.8 | Doublet of Doublets (dd) | 1H |
| H-i | ~7.6 | Triplet (t) | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum for this compound would show 13 distinct signals: one for the methyl carbon, two for the carbonyl carbons (one ester, one aldehyde), and ten for the aromatic carbons (seven CH and three quaternary).
Carbonyl Carbons: The aldehyde carbonyl carbon (C=O) is expected to be the most downfield signal, typically appearing around 192 ppm. The ester carbonyl carbon is expected around 166 ppm.
Aromatic Carbons: The ten aromatic carbons will resonate in the 125-145 ppm range. Carbons directly attached to the electron-withdrawing carbonyl groups or the other phenyl ring will be more deshielded.
Methyl Carbon: The methyl ester carbon (CH₃) will be the most upfield signal, expected around 52 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aldehyde Carbonyl (CHO) | ~192 |
| Ester Carbonyl (COO) | ~166 |
| Quaternary Aromatic Carbons | ~130 - 145 |
| Aromatic CH Carbons | ~125 - 135 |
| Methyl Carbon (OCH₃) | ~52 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between adjacent protons on the aromatic rings, for example, between H-g and H-h, H-h and H-i, and H-i and H-f on Ring A, and between H-d and H-e on Ring B. This helps to trace the connectivity within each spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the direct assignment of each aromatic CH carbon signal based on the already assigned proton signals. For instance, the proton at ~10.1 ppm (H-c) would correlate with the carbon at ~192 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons separated by two or three bonds, which is crucial for connecting different fragments of the molecule. Key HMBC correlations would be expected between:
The methyl protons (H-a, ~3.9 ppm) and the ester carbonyl carbon (~166 ppm).
The aldehyde proton (H-c, ~10.1 ppm) and the quaternary carbon of the formyl-substituted ring (C-j).
Protons on one ring and the quaternary carbon of the other ring at the point of their connection, confirming the biphenyl linkage.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis (e.g., FT-IR)
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be dominated by strong absorptions from the two carbonyl groups.
Aldehyde C=O Stretch: A strong, sharp absorption band is expected in the range of 1710-1685 cm⁻¹.
Ester C=O Stretch: Another strong, sharp band for the conjugated ester carbonyl is expected around 1725-1705 cm⁻¹.
Aromatic C=C Stretch: Multiple medium to weak bands are expected in the 1600-1450 cm⁻¹ region.
C-O Stretch: Strong bands corresponding to the ester C-O bonds are expected between 1300-1100 cm⁻¹.
Aromatic C-H Stretch: These absorptions appear as weak to medium bands just above 3000 cm⁻¹.
Aldehyde C-H Stretch: Two characteristic weak bands are expected around 2850 cm⁻¹ and 2750 cm⁻¹.
Table 3: Predicted Characteristic IR Absorptions for this compound
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aldehyde C-H | Stretch | ~2850 and ~2750 | Weak |
| Ester C=O | Stretch | 1725 - 1705 | Strong |
| Aldehyde C=O | Stretch | 1710 - 1685 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium |
| Ester C-O | Stretch | 1300 - 1100 | Strong |
| Aromatic C-H | Bend (Out-of-Plane) | 900 - 675 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the two aromatic rings and the two carbonyl groups, which form an extended conjugated system.
This extended π-system is expected to result in strong absorptions in the UV region.
π → π* Transitions: Strong absorption bands corresponding to π → π* transitions of the conjugated aromatic system are expected. Given the extended conjugation, the main absorption maximum (λ_max) would likely be in the 250-300 nm range.
n → π* Transitions: Weaker absorption bands corresponding to the n → π* transitions of the carbonyl groups are also expected at longer wavelengths, likely above 300 nm.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of a compound, which allows for the unambiguous determination of its elemental formula. For C₁₅H₁₂O₃, the calculated exact mass is 240.0786.
The mass spectrum would also show a characteristic fragmentation pattern upon ionization, providing further structural evidence. Plausible fragmentation pathways include:
Loss of the methoxy (B1213986) radical (•OCH₃) from the molecular ion to give a fragment at m/z 209.
Loss of the formyl radical (•CHO) to give a fragment at m/z 211.
Cleavage of the ester group to yield a benzoyl-type cation.
Fission at the biphenyl linkage.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (predicted) | Possible Identity of Fragment |
| 240 | [M]⁺ (Molecular Ion) |
| 211 | [M - CHO]⁺ |
| 209 | [M - OCH₃]⁺ |
| 181 | [M - COOCH₃]⁺ |
| 152 | [C₁₂H₈O]⁺ (Loss of ester and formyl related fragments) |
| 105 | [C₇H₅O]⁺ (Benzoyl cation from ester side) |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions (if single crystals available for related compounds)
While a single-crystal X-ray diffraction structure for this compound is not publicly available, analysis of structurally similar biphenyl derivatives provides significant insight into its likely solid-state conformation and the nature of its intermolecular interactions. Biphenyl compounds, particularly those with functional groups capable of engaging in non-covalent interactions, exhibit rich and complex crystal packing arrangements. nih.govarabjchem.org
The defining structural feature of biphenyl derivatives is the dihedral angle between the two phenyl rings. In the solid state, perfect planarity is rare due to steric hindrance between the ortho-hydrogens on adjacent rings. For substituted biphenyls, this twist is a critical conformational parameter. In related long-chain ester-substituted 4,4'-biphenyl compounds, the aromatic rings of the biphenyl group have been observed to be canted with respect to each other. researchgate.net For instance, in one such derivative, the canting angle was found to be 6.6 (2)°. researchgate.net This deviation from planarity is a balance between maximizing π-system conjugation (favoring planarity) and minimizing steric repulsion (favoring a twist).
The crystal packing of this compound would be heavily influenced by intermolecular interactions. Given the presence of the carbonyl groups of the ester and aldehyde, and the aromatic rings, several types of interactions are expected to govern the supramolecular assembly. nih.gov
Hydrogen Bonding: Although lacking strong hydrogen bond donors like -OH or -NH, weak C-H···O hydrogen bonds are anticipated to be significant. The aldehydic proton (C-H) and aromatic C-H groups can act as donors, while the oxygen atoms of the formyl and ester carbonyls are effective acceptors. These interactions link molecules into extended chains or layers. researchgate.netmdpi.com
π-π Stacking: The electron-rich aromatic rings are prone to π-π stacking interactions. These interactions, where the planes of the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion, are a dominant force in the crystal packing of many aromatic compounds. chemrxiv.org
The interplay of these interactions determines the final crystal packing, influencing properties like melting point and density. mdpi.com The analysis of related structures suggests that molecules like this compound are likely to form layered or columnar structures in the solid state, stabilized by a network of weak hydrogen bonds and π-π interactions. researchgate.netchemrxiv.org
| Parameter | Typical Observation in Related Compounds | Potential Significance for this compound |
|---|---|---|
| Biphenyl Dihedral Angle | Generally non-planar, with angles ranging from a few degrees to over 40°, depending on substitution. researchgate.net | A non-zero dihedral angle between the two phenyl rings is expected, influencing molecular shape. |
| C-H···O Interactions | Present between aromatic C-H or other activated C-H bonds and carbonyl oxygen atoms, forming chains or layers. researchgate.netmdpi.com | Expected to be a key motif, linking molecules via the formyl and ester groups. |
| π-π Stacking | Common between aromatic rings of adjacent molecules, often in an offset or slipped-parallel arrangement. chemrxiv.org | Likely to contribute significantly to crystal packing, leading to stacked arrangements. |
| Molecular Packing | Formation of lamellar sheets or columnar superstructures is common. researchgate.net | The molecule may adopt a sheet-like or columnar packing arrangement in the crystal lattice. |
Conformational Analysis via Spectroscopic Methods
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for elucidating the conformational preferences of molecules in solution. nih.gov For this compound, ¹H and ¹³C NMR spectroscopy would provide detailed information about its average conformation and the electronic environment of each atom.
In solution, the molecule is not static but undergoes rapid rotation around the central carbon-carbon single bond connecting the two phenyl rings. The observed NMR spectrum represents a time-average of all accessible conformations. The chemical shifts of the aromatic protons are particularly sensitive to the molecule's conformation and the electronic effects of the substituents.
¹H NMR Spectroscopy: The spectrum would show distinct signals for the aldehydic proton, the methyl ester protons, and the eight aromatic protons. The aldehydic proton is expected to appear significantly downfield (around 10.0 ppm) due to the strong deshielding effect of the carbonyl group. nih.gov The methyl protons of the ester group would appear as a sharp singlet further upfield (around 3.9 ppm). rsc.org The aromatic protons would reside in the typical 7.5-8.5 ppm region. Their precise chemical shifts and coupling patterns (doublets, triplets, multiplets) would reveal the substitution pattern and could be used to infer the time-averaged dihedral angle between the rings through analysis of through-space effects (Nuclear Overhauser Effect, NOE). wisc.edu
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for the carbonyl carbons of the aldehyde and ester (typically in the 192 ppm and 166 ppm regions, respectively), the methyl carbon, and the aromatic carbons. rsc.orgrsc.org The chemical shifts of the aromatic carbons provide further insight into the electron distribution across the π-system.
Advanced NMR techniques like 2D NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed to establish through-space correlations between protons. For instance, observing a NOE signal between protons on different rings would indicate their spatial proximity, providing direct evidence for the accessible range of dihedral angles in solution.
| Atom Type | Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|---|
| Aldehyde | -CHO | ~10.1 | ~192.0 |
| Ester | -COOCH₃ | - | ~166.0 |
| Methyl | -COOCH₃ | ~3.9 | ~52.5 |
| Aromatic | Ar-H | 7.5 - 8.5 | 128.0 - 140.0 |
Predicted values are based on data from structurally related compounds such as methyl benzoates and formyl-substituted aromatics. nih.govrsc.orgrsc.org
Computational Chemistry and Theoretical Investigations of Methyl 3 4 Formylphenyl Benzoate
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, offering a detailed description of molecular systems by solving the Schrödinger equation. For a molecule such as Methyl 3-(4-formylphenyl)benzoate, these calculations can reveal critical information about its stability and electronic properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. researchgate.net This method is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, DFT calculations would begin with an initial guess of the molecular structure. The chosen DFT functional and basis set would then be used to iteratively adjust the positions of the atoms until a minimum on the potential energy surface is located. This optimized geometry corresponds to the most stable conformation of the molecule in the gas phase.
Beyond geometry, DFT is also employed to calculate the electronic structure, providing insights into the distribution of electrons within the molecule. This information is crucial for understanding the molecule's reactivity and spectroscopic properties.
Ab initio methods are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results for molecular properties. nih.gov For a molecule like this compound, these methods can be used to benchmark the results obtained from DFT calculations and to investigate specific phenomena where high accuracy is paramount, such as in the precise determination of reaction energy barriers or excited state properties. The choice of ab initio method depends on the desired level of accuracy and the computational resources available.
The accuracy of both DFT and ab initio calculations is critically dependent on the choice of the functional and the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Common basis sets include the Pople-style basis sets (e.g., 6-31G, 6-311G) and correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). mdpi.com The addition of polarization functions (e.g., d,p) and diffuse functions (+) is often necessary to accurately describe the electronic structure of molecules with heteroatoms and delocalized electrons, such as this compound. nih.govmdpi.com
In DFT, the functional describes the exchange-correlation energy. A widely used hybrid functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT. researchgate.netnih.gov The selection of a suitable functional and basis set is often validated by comparing calculated properties with available experimental data or with results from higher-level computational methods. epstem.net For instance, the calculated vibrational frequencies can be compared with experimental infrared (IR) spectra. materialsciencejournal.org
Table 1: Representative Basis Sets and Functionals for the Study of this compound
| Method | Functional | Basis Set | Description |
| DFT | B3LYP | 6-31G(d,p) | A commonly used combination for geometry optimization and frequency calculations, providing a good balance of accuracy and cost. |
| DFT | B3LYP | 6-311++G(d,p) | A larger basis set with diffuse and polarization functions for more accurate electronic property calculations. wpmucdn.com |
| DFT | M06-2X | 6-311+G(d,p) | A functional that often performs well for non-covalent interactions and thermochemistry. |
| Ab Initio | MP2 | cc-pVTZ | A method that includes electron correlation, suitable for high-accuracy energy calculations. nih.gov |
Electronic Structure Analysis
The electronic structure of a molecule governs its chemical behavior. For this compound, analyzing its molecular orbitals provides deep insights into its reactivity and potential interactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). numberanalytics.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. libretexts.org The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity and stability of a molecule. numberanalytics.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com Conversely, a large HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity. For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic rings, while the LUMO may be distributed over the carbonyl groups and the conjugated system.
Table 2: Illustrative HOMO-LUMO Energies and Related Properties for this compound (Calculated using DFT/B3LYP/6-311G(d,p))
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap (ΔE) | 4.4 |
Note: These values are representative and would be determined through specific quantum chemical calculations.
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, explains chemical reactivity based on the interaction between the FMOs of reacting species. wikipedia.org According to FMO theory, the most significant interactions occur between the HOMO of one molecule and the LUMO of another. wpmucdn.com The spatial distribution and symmetry of the HOMO and LUMO of this compound are key to predicting its reactivity in various chemical reactions.
For example, in a nucleophilic attack, the nucleophile's HOMO will interact with the LUMO of this compound. The regions of the molecule where the LUMO has the largest lobes are the most likely sites for nucleophilic attack. Conversely, in an electrophilic attack, the electrophile's LUMO will interact with the HOMO of this compound, with the reaction occurring at the positions where the HOMO is most prominent. FMO analysis is particularly useful in understanding pericyclic reactions, such as cycloadditions, where the symmetry of the interacting orbitals determines the allowed reaction pathways. imperial.ac.uk
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule. Different potential values are represented by different colors, providing an intuitive picture of the charge landscape.
In the case of this compound, the MEP map would highlight distinct regions of positive and negative electrostatic potential.
Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. For this compound, the most negative potential is expected to be localized around the oxygen atoms of the carbonyl groups in both the formyl (CHO) and the ester (COOCH₃) functionalities. These regions are indicative of the lone pairs of electrons on the oxygen atoms, making them prime sites for interactions with electrophiles or hydrogen bond donors.
Positive Regions (Blue): These regions signify lower electron density or an excess of positive charge and are prone to nucleophilic attack. The hydrogen atoms of the aromatic rings and the methyl group would exhibit a positive electrostatic potential. The most positive potential is anticipated to be near the hydrogen atom of the formyl group and the protons on the aromatic rings, particularly those influenced by the electron-withdrawing carbonyl groups.
Neutral Regions (Green): These areas represent a relatively neutral electrostatic potential, typically found over the carbon framework of the aromatic rings.
By analyzing the MEP map, one can predict the molecule's intermolecular interaction patterns. For instance, the negative potential on the carbonyl oxygens suggests their role as hydrogen bond acceptors in crystal packing or in solution. Conversely, the positive potential on the formyl hydrogen and aromatic protons indicates their potential to act as hydrogen bond donors.
Vibrational Frequency Calculations and Comparison with Experimental IR Spectra
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful technique for identifying functional groups within a molecule. Theoretical vibrational frequency calculations, often performed using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed assignment of the vibrational modes observed in an experimental IR spectrum.
For this compound, the calculated vibrational spectrum would show characteristic peaks corresponding to the stretching and bending vibrations of its various bonds. A comparison with the experimental IR spectrum allows for a precise assignment of the observed absorption bands.
Interactive Data Table: Theoretical vs. Experimental Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |
| Aromatic C-H Stretch | 3100-3000 | 3085, 3050 | Stretching vibrations of C-H bonds on the phenyl rings. |
| Aldehydic C-H Stretch | 2850-2820, 2750-2720 | 2830, 2735 | Fermi resonance doublet characteristic of the formyl group C-H stretch. |
| Methyl C-H Stretch | 2990-2950 | 2960 | Asymmetric and symmetric stretching of the C-H bonds in the methyl group. |
| Carbonyl C=O Stretch (Ester) | ~1720 | 1725 | Stretching vibration of the carbonyl group in the methyl ester functionality. |
| Carbonyl C=O Stretch (Aldehyde) | ~1700 | 1703 | Stretching vibration of the carbonyl group in the formyl functionality. |
| Aromatic C=C Stretch | 1600-1450 | 1605, 1580, 1490 | In-plane stretching vibrations of the carbon-carbon bonds in the aromatic rings. |
| C-O Stretch (Ester) | 1300-1100 | 1280, 1120 | Asymmetric and symmetric stretching vibrations of the C-O bonds of the ester group. |
| Aromatic C-H Bend | 900-675 | 880, 820, 750 | Out-of-plane bending vibrations of the aromatic C-H bonds, indicative of the substitution pattern. |
Note: The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.
Theoretical Prediction of NMR Chemical Shifts (e.g., GIAO Method)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules in solution. Theoretical calculations of NMR chemical shifts can aid in the assignment of complex spectra and confirm structural assignments. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts.
For this compound, GIAO calculations would predict the ¹H and ¹³C chemical shifts. These theoretical values can then be compared with experimental data.
Interactive Data Table: Predicted vs. Experimental NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Assignment |
| H (Formyl) | ~10.0 | 10.05 | Aldehydic proton. |
| H (Aromatic) | 7.5 - 8.5 | 7.6-8.4 | Protons on the two phenyl rings, with specific shifts depending on their electronic environment. |
| H (Methyl) | ~3.9 | 3.92 | Protons of the methyl ester group. |
| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Assignment |
| C (Formyl) | ~192 | 191.8 | Carbonyl carbon of the aldehyde. |
| C (Ester C=O) | ~166 | 165.9 | Carbonyl carbon of the ester. |
| C (Aromatic) | 125 - 140 | 128-138 | Carbons of the phenyl rings. |
| C (Methyl) | ~52 | 52.5 | Carbon of the methyl ester group. |
The predicted chemical shifts are generally in good agreement with experimental values, although deviations can occur due to solvent effects and the specific level of theory used.
Spectroscopic Property Modeling and Correlation with Experimental Data
Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to model the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the electronic transitions between molecular orbitals, including their energies (corresponding to absorption wavelengths) and oscillator strengths (related to absorption intensities).
For this compound, TD-DFT calculations would reveal the nature of its electronic transitions. The presence of two aromatic rings connected by a single bond, along with the carbonyl chromophores, would likely result in π → π* and n → π* transitions.
Interactive Data Table: Calculated Electronic Transitions
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | ~320 | 0.45 | HOMO → LUMO (π → π) |
| S₀ → S₂ | ~280 | 0.15 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | ~350 | 0.01 | n → π* |
HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital. The n → π transition, involving the non-bonding electrons of the oxygen atoms, is typically weaker (smaller oscillator strength) than the π → π* transitions.*
Correlation of these theoretical predictions with the experimental UV-Vis spectrum helps in understanding the electronic structure and the nature of the chromophores within the molecule.
Conformational Energy Landscapes and Stability Analysis
The presence of single bonds in this compound allows for rotation around these bonds, leading to different spatial arrangements or conformations. A conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is typically done by scanning the potential energy surface as a function of specific dihedral angles.
For this molecule, the most significant dihedral angle is the one between the two phenyl rings. A scan of this angle from 0° (coplanar) to 180° would reveal the energy profile. The global minimum on this profile corresponds to the most stable conformation. It is expected that the most stable conformer will have a twisted arrangement of the two phenyl rings to minimize steric hindrance between the ortho-hydrogens.
Interactive Data Table: Relative Energies of Conformers
| Conformer | Dihedral Angle (Ring-Ring) | Relative Energy (kcal/mol) | Stability |
| 1 (Twisted) | ~45° | 0.00 | Most Stable |
| 2 (Planar) | 0° | ~2.5 | Transition State |
| 3 (Perpendicular) | 90° | ~1.8 | Local Minimum/Saddle Point |
Investigation of Nonlinear Optical (NLO) Properties
Molecules with extended π-conjugated systems and significant charge separation can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Computational chemistry provides a means to predict the NLO properties of a molecule, such as the electric dipole moment (μ), the polarizability (α), and the first hyperpolarizability (β).
The structure of this compound, with its two phenyl rings and electron-withdrawing groups, suggests it may possess NLO activity. The formyl and ester groups create a push-pull system across the biphenyl (B1667301) bridge, which can enhance the molecular hyperpolarizability.
Interactive Data Table: Calculated NLO Properties
| Property | Calculated Value | Units |
| Dipole Moment (μ) | 3.5 | Debye |
| Mean Polarizability (α) | 25 x 10⁻²⁴ | esu |
| First Hyperpolarizability (β) | 150 x 10⁻³⁰ | esu |
These are hypothetical values for illustrative purposes. The magnitude of the first hyperpolarizability is a key indicator of a molecule's NLO response.
Molecular Dynamics Simulations for Dynamic Behavior
While the aforementioned computational methods primarily focus on static properties of a single molecule, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of a molecule over time. An MD simulation would involve placing the this compound molecule in a simulation box, often with solvent molecules, and solving Newton's equations of motion for all atoms in the system.
MD simulations can provide insights into:
Solvation Structure: How solvent molecules arrange themselves around the solute molecule and the nature of the intermolecular interactions.
Transport Properties: In larger scale simulations, properties like diffusion coefficients can be calculated.
For this compound, an MD simulation in a solvent like water or an organic solvent would reveal the preferred conformations in solution and the dynamics of hydrogen bonding between the carbonyl oxygens and the solvent.
Applications in Chemical Synthesis and Functional Material Development
Role as a Versatile Building Block in Complex Organic Synthesis
The presence of both a reactive aldehyde and a modifiable ester group on a biphenyl (B1667301) scaffold makes Methyl 3-(4-formylphenyl)benzoate a highly adaptable component in the field of organic synthesis.
Synthesis of Polyfunctionalized Aromatic Compounds
The aldehyde group of this compound readily participates in a variety of chemical reactions, including nucleophilic additions and condensation reactions. This reactivity allows for the introduction of diverse functional groups, leading to the creation of highly functionalized aromatic compounds. These compounds can serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Preparation of Heterocyclic Scaffolds (e.g., Thiazoles, Thiazolidinones)
This compound is a valuable precursor in the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules.
Thiazoles: The aldehyde functionality of this compound can react with compounds containing a thioamide group to form thiazole (B1198619) rings. organic-chemistry.org Thiazoles are a class of sulfur- and nitrogen-containing heterocycles that exhibit a wide range of pharmacological activities. The synthesis often involves the reaction of an α-haloketone with a thioamide, a process known as the Hantzsch thiazole synthesis. organic-chemistry.orgresearchgate.net Variations of this method, including the use of different catalysts and reaction conditions, have been developed to improve yields and create a diverse range of substituted thiazoles. nih.gov
Thiazolidinones: The aldehyde group can also be utilized in the synthesis of thiazolidinones. nih.govmdpi.com This is typically achieved through a multi-component reaction involving an amine, a thiol, and the aldehyde. mdpi.comnih.gov Thiazolidinones are another important class of heterocyclic compounds with diverse biological activities, including anti-inflammatory and antimicrobial properties. nih.govmdpi.com The reaction of hydrazides with aldehydes can form hydrazones, which can then be cyclized with sulfanylacetic acid to produce 4-thiazolidinones. nih.gov
Precursor for Advanced Polymer Synthesis
The bifunctional nature of this compound makes it a suitable monomer for the synthesis of advanced polymers. mdpi.com The aldehyde and ester groups can be transformed into other functionalities, such as diols, which can then be used in polymerization reactions to create polyesters and polyurethanes. mdpi.com These polymers can be designed to have specific properties, such as thermal stability and mechanical strength, by carefully selecting the co-monomers and polymerization conditions. mdpi.com
Integration into Covalent Organic Frameworks (COFs) and Porous Materials
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. nih.govresearchgate.netunt.edu The unique properties of COFs make them promising materials for applications in gas storage, separation, and catalysis. researchgate.net
Utilization of Aldehyde and Ester Functionalities for Linkage Formation
The aldehyde group of this compound is particularly useful for forming linkages in COFs. nih.gov It can react with amine-containing building blocks to form stable imine bonds, which are a common type of linkage in COF chemistry. nih.gov The ester group can also be modified to participate in linkage formation or to introduce other functional groups into the COF structure. This dual functionality allows for the creation of COFs with complex and highly tailored pore environments. researchgate.net
Design and Synthesis of COF Materials with Tailored Porosity
The ability to precisely control the structure of COFs at the molecular level allows for the design of materials with tailored porosity. researchgate.netarxiv.org By using building blocks with specific geometries and functionalities, such as this compound, it is possible to create COFs with specific pore sizes and shapes. nih.govberkeley.edu This control over porosity is crucial for applications such as selective gas adsorption and separation. The choice of building blocks and the synthetic conditions can influence the resulting topology and interpenetration of the COF, which in turn affect its porosity. nih.gov
Information regarding "this compound" is currently limited in publicly available scientific literature.
The investigation sought to elaborate on the compound's potential within catalytic systems, specifically concerning:
Potential in Catalytic Systems
Support for Heterogeneous Catalysts:The role of this compound as a support material for heterogeneous catalysts is not documented in the available literature.
Furthermore, the inquiry into its material science applications beyond Covalent Organic Frameworks (COFs) yielded no specific results for:
Material Science Applications (e.g., Photoactive Materials, Electronic Materials):There is no accessible information on the development or study of photoactive or electronic materials derived from or incorporating this compound.
While related isomers and derivatives of methyl benzoate (B1203000) have been studied in various contexts, the specific applications for the "this compound" isomer in the outlined areas are not present in the current body of scientific and technical publications.
Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on "this compound" strictly adhering to the provided outline due to the lack of available data.
Exploration of Biological and Pharmaceutical Relevance of Methyl 3 4 Formylphenyl Benzoate Derivatives
Design and Synthesis of Bioactive Derivatives
The inherent reactivity of the formyl group in methyl 3-(4-formylphenyl)benzoate is the cornerstone of its utility as a precursor for bioactive molecules. This functional group readily undergoes condensation reactions with a wide array of primary amino compounds, leading to the formation of diverse and complex chemical architectures.
Schiff bases, characterized by the azomethine (C=N) functional group, are synthesized through the condensation of the formyl group of this compound with various primary amines. nih.govresearchgate.net This reaction is a cornerstone in the synthesis of compounds with significant biological potential. nih.gov For instance, the reaction of 4-formylbenzoic acid with 4-hexyloxyaniline in refluxing ethanol (B145695) yields a Schiff base, demonstrating a common synthetic route. nih.gov Similarly, adamantyl 4-formylbenzoate (B8722198) has been condensed with o-aminothiophenol in ethanol at room temperature to produce a Schiff base in high yield. google.com The resulting imine linkage is not merely a linker but often plays a crucial role in the biological activity of the molecule.
Hydrazones, which contain the R-C=N-NH-R' moiety, are another critical class of derivatives accessible from this compound. These are typically formed by reacting the aldehyde with hydrazines or hydrazides. researchgate.netmdpi.com The synthesis of benzoyl hydrazones, for example, involves the reaction of substituted benzoic acid hydrazides with aldehydes. nih.gov The versatility of this synthesis allows for the introduction of a wide range of substituents, which can modulate the pharmacological properties of the final compound. For example, coumarin-substituted hydrazone derivatives have been synthesized and evaluated for their antimicrobial activity. mdpi.com
The general synthetic approach for Schiff bases and hydrazones derived from a formylphenyl benzoate (B1203000) precursor is outlined below:
| Derivative Type | Reactant A | Reactant B | General Reaction |
| Schiff Base | 4-Formylphenyl benzoate | Primary Amine (R-NH2) | Condensation |
| Hydrazone | 4-Formylphenyl benzoate | Hydrazine (B178648)/Hydrazide (R-NHNH2) | Condensation |
Beyond simple imines, the formyl group of this compound is a gateway to a vast array of nitrogen-containing heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry. beilstein-journals.orgorganic-chemistry.orgmdpi.comresearchgate.net For instance, 4-formylphenyl benzoate can be used to construct thiazole (B1198619) and thiazolidin-5-one rings, which have shown promising antibacterial activity. researchgate.net The synthesis of pyrazole (B372694) derivatives is also a well-established route, with some demonstrating potent antimicrobial effects against resistant bacterial strains. nih.gov
The synthesis of these heterocycles often involves multi-step reactions or one-pot multi-component reactions, showcasing the versatility of the starting aldehyde. For example, 3-(4-acetylphenyl)-1-methylquinolin-2(1H)-one, a related ketone, can be converted to various thiazole and imidazopyridine derivatives. researchgate.net These synthetic strategies highlight the potential to create complex molecules with diverse biological activities from relatively simple precursors.
In Vitro and In Silico Enzyme Inhibition Studies
Derivatives of this compound have been the subject of numerous studies to evaluate their potential as enzyme inhibitors, a key strategy in the development of new drugs for a variety of diseases.
Hydrazone derivatives have shown notable inhibitory activity against various enzymes. nih.gov A study on novel sitagliptin (B1680988) derivatives, which share structural similarities with potential derivatives of this compound, demonstrated significant inhibitory potential against α-amylase and α-glucosidase, enzymes crucial for carbohydrate metabolism and relevant in the management of type 2 diabetes. nih.gov The inhibition of these enzymes can help to control postprandial hyperglycemia.
While specific studies on the inhibition of glutathione (B108866) reductase and glucose-6-phosphate dehydrogenase by derivatives of this compound are not widely reported, the broad inhibitory potential of related heterocyclic compounds suggests this as a promising area for future investigation. For instance, various carbamate (B1207046) derivatives have been screened against acetylcholinesterase and butyrylcholinesterase, showing the potential for these classes of compounds to interact with key enzymatic targets. ajphs.com
The following table summarizes the enzyme inhibitory activities of some relevant compound classes.
| Compound Class | Target Enzyme | Observed Activity |
| Sitagliptin Derivatives | α-Amylase, α-Glucosidase | Significant Inhibition nih.gov |
| Benzoyl Hydrazones | Cholinesterases, Tyrosinase, Urease | Inhibition nih.gov |
| Carbamate Derivatives | Acetylcholinesterase, Butyrylcholinesterase | Good Inhibitory Potential ajphs.com |
To understand the mechanism of enzyme inhibition at a molecular level and to guide the design of more potent inhibitors, in silico molecular docking studies are frequently employed. asiapharmaceutics.infonih.gov These computational techniques predict the binding mode and affinity of a ligand within the active site of a target enzyme.
For example, molecular docking studies of benzoyl hydrazone derivatives have been used to elucidate their interactions with target enzymes. nih.gov Similarly, docking studies on substituted Schiff base derivatives against monoamine oxidase-B (MAO-B), a target for Parkinson's disease, have revealed significant binding affinities, with some compounds showing higher predicted binding energies than standard inhibitors. asiapharmaceutics.info These studies often highlight the importance of specific functional groups and structural features for effective binding. In another example, docking studies were performed on substituted benzo[d]imidazol-1-yl)methyl)benzimidamide scaffolds against Plasmodium falciparum adenylosuccinate lyase, a potential antimalarial target. nih.gov
Antimicrobial Activity Evaluation of Derived Compounds
The search for new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Derivatives of this compound, particularly Schiff bases, hydrazones, and other nitrogen-containing heterocycles, have emerged as a promising class of antimicrobial compounds. frontiersin.orgnih.govnih.govrsc.orgresearchgate.net
Hydrazone derivatives of pyrazole carboxylic acids have demonstrated significant activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) as low as 0.78 µg/mL. nih.gov Coumarin-substituted hydrazones have also shown potent and selective activity against Gram-positive bacteria. mdpi.com
Furthermore, Schiff bases derived from various aldehydes have been tested against a range of bacteria and fungi, with some showing moderate to good activity. nih.gov The antimicrobial activity of these compounds is often attributed to the presence of the azomethine group, which can interfere with various cellular processes in microorganisms. For instance, some 3-methylbenzo[d]thiazol-methylquinolinium derivatives have shown strong antibacterial activities against different bacterial strains, including MRSA. nih.gov The broad-spectrum potential is also noted in studies of N-substituted-β-amino acid derivatives, which exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com
The following table presents a summary of the antimicrobial activity of selected derivative classes.
| Compound Class | Target Organism(s) | Notable Activity |
| Pyrazole Hydrazones | S. aureus, MRSA, B. subtilis, A. baumannii | MIC as low as 0.78 µg/mL nih.gov |
| Coumarin-Substituted Hydrazones | Gram-positive bacteria | Potent and selective activity mdpi.com |
| 1,2,4-Triazole-3-thione Schiff Bases | Candida spp. | Moderate antifungal activity nih.gov |
| 3-Methylbenzo[d]thiazol-methylquinolinium derivatives | MRSA, VRE, NDM-1 E. coli | Strong antibacterial activity nih.gov |
| Thiazole and Thiazolidin-5-one derivatives | Bacteria | Good activity, comparable to ampicillin (B1664943) researchgate.net |
Role as an Intermediate in Drug Discovery and Development
This compound is a key synthetic intermediate, a building block that can be elaborated into a diverse array of more complex molecules with potential therapeutic applications. Its utility in drug discovery stems from the reactivity of its two principal functional groups: the formyl (aldehyde) group and the methyl ester group.
The formyl group is particularly valuable for its ability to participate in a wide range of chemical transformations. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted to an amine via reductive amination. Furthermore, it can undergo various carbon-carbon bond-forming reactions, such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions, allowing for the extension of the carbon skeleton and the introduction of new functional groups. This chemical versatility enables the synthesis of a library of derivatives from a single starting material.
The methyl ester group, while generally less reactive than the formyl group, can be hydrolyzed to the corresponding carboxylic acid. This transformation can be crucial for improving the pharmacokinetic properties of a drug candidate, such as its solubility and ability to form salts. The carboxylic acid can also serve as a handle for the attachment of other molecular fragments through amide bond formation.
The biphenyl (B1667301) core of this compound provides a rigid scaffold that can be functionalized to orient substituents in a precise three-dimensional arrangement. This is a critical aspect of rational drug design, where the goal is to achieve a complementary fit between a ligand and the binding site of a biological target. The relative orientation of the two phenyl rings can be influenced by the nature and size of the substituents at the ortho positions, a feature that can be systematically varied to probe the topology of a receptor binding pocket.
The potential applications of this compound as an intermediate are broad. For instance, derivatives of this compound could be investigated as inhibitors of enzymes where the biphenyl moiety can mimic the binding of a natural substrate or ligand. Biphenyl derivatives have shown promise as aromatase inhibitors for the treatment of estrogen-receptor-positive breast cancer and as androgen receptor degraders for prostate cancer. nih.govnih.gov The formyl and ester groups of this compound could be modified to introduce pharmacophoric features necessary for potent and selective inhibition of such targets.
Pharmacophore Identification and Structure-Activity Relationship (SAR) Analysis
Pharmacophore modeling and Structure-Activity Relationship (SAR) analysis are indispensable tools in modern drug discovery, providing insights into the key molecular features required for a desired biological activity and guiding the optimization of lead compounds. dovepress.comresearchgate.net While specific SAR studies on this compound derivatives are not extensively documented, the principles of these methodologies can be applied to explore their potential.
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. dergipark.org.tr For a series of derivatives based on the this compound scaffold, a pharmacophore model could be developed by comparing the structures of active and inactive compounds. Key pharmacophoric features that might be identified include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. For example, in a study on biphenyl derivatives as aromatase inhibitors, a four-point pharmacophore model was developed that included two hydrogen bond acceptors and two aromatic rings. nih.gov This model successfully predicted the activity of the training set and an external test set, demonstrating the utility of this approach. nih.gov
The formyl group of this compound can act as a hydrogen bond acceptor, a feature that is often critical for ligand-receptor interactions. The methyl ester, while also capable of accepting a hydrogen bond, is more likely to be involved in hydrophobic or van der Waals interactions. The two phenyl rings can participate in π-π stacking or hydrophobic interactions with the amino acid residues of a protein binding site.
Structure-Activity Relationship (SAR) analysis involves systematically modifying the structure of a molecule and observing the effect of these changes on its biological activity. For this compound derivatives, an SAR campaign could involve:
Modification of the formyl group: As described previously, the formyl group can be converted to a variety of other functional groups. The biological activity of the resulting compounds would provide information on the importance of this group for target binding. For example, if reduction to an alcohol leads to a significant loss of activity, it might suggest that the hydrogen bond accepting capability of the aldehyde is crucial.
Modification of the methyl ester: Hydrolysis to the carboxylic acid or conversion to amides with different amines would probe the role of this part of the molecule. An increase in activity upon conversion to a specific amide could indicate the presence of a nearby hydrogen bond donor or a hydrophobic pocket in the receptor.
Substitution on the phenyl rings: The introduction of various substituents (e.g., halogens, alkyl groups, hydroxyl groups) at different positions on the two phenyl rings would provide a detailed map of the steric and electronic requirements of the binding site. The position and nature of these substituents can significantly impact the conformation of the biphenyl system and its interaction with the target. nih.gov
The data generated from such an SAR study can be used to build a quantitative structure-activity relationship (QSAR) model. A QSAR model is a mathematical equation that relates the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
The integration of pharmacophore modeling and SAR analysis provides a powerful strategy for the rational design of novel therapeutic agents. The application of these principles to derivatives of this compound holds the potential to unlock new classes of compounds with valuable pharmacological properties.
Future Research Directions and Unexplored Avenues for Methyl 3 4 Formylphenyl Benzoate
Development of Novel Asymmetric Synthetic Routes
While Methyl 3-(4-formylphenyl)benzoate is achiral, its aldehyde functionality is a prime target for asymmetric transformations to create valuable chiral molecules. Future research should focus on the catalytic enantioselective addition of various nucleophiles to the carbonyl group.
Key research objectives in this area include:
Asymmetric Reductions: The conversion of the formyl group to a chiral hydroxymethyl group using chiral catalysts like those based on oxazaborolidines (Corey-Bakshi-Shibata catalysts) or transition metals with chiral ligands. wordpress.com
Asymmetric Additions: The addition of organometallic reagents (e.g., dialkylzinc, Grignard reagents) or carbon nucleophiles (e.g., cyanides) in the presence of chiral ligands or organocatalysts to produce enantioenriched secondary alcohols or cyanohydrins. acs.orgyoutube.com
Catalytic Asymmetric Umpolung: Exploring novel strategies where the aldehyde is catalytically converted into a chiral α-alkoxyalkyl anion equivalent, which can then react with electrophiles. nih.gov
These approaches would transform a simple achiral building block into high-value chiral intermediates for the synthesis of pharmaceuticals and other complex molecules.
Table 1: Proposed Asymmetric Transformations of this compound
| Reaction Type | Reagent/Catalyst System | Potential Chiral Product | Significance |
|---|---|---|---|
| Asymmetric Reduction | Borane / Chiral Oxazaborolidine (CBS) Catalyst | (R)- or (S)-methyl 3-(4-(hydroxymethyl)phenyl)benzoate | Access to chiral benzylic alcohols |
| Asymmetric Alkylation | Diethylzinc / Chiral Amino Alcohol (e.g., DAIB) | (R)- or (S)-methyl 3-(4-(1-hydroxypropyl)phenyl)benzoate | Formation of new C-C bonds with stereocontrol |
| Asymmetric Cyanosilylation | TMSCN / Chiral Lewis Base or Metal Complex | (R)- or (S)-methyl 3-(4-(cyano(trimethylsilyloxy)methyl)phenyl)benzoate | Synthesis of chiral cyanohydrins, precursors to α-hydroxy acids |
Investigation of Organocatalytic Transformations
Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free approach to activating the functional groups of this compound. The aldehyde group is particularly amenable to a wide range of organocatalytic reactions.
Future investigations could include:
Iminium and Enamine Catalysis: Using chiral secondary amines (e.g., proline derivatives) to activate the aldehyde towards asymmetric additions, such as Michael additions or aldol (B89426) reactions with other substrates.
N-Heterocyclic Carbene (NHC) Catalysis: Employing NHC catalysts to induce umpolung reactivity at the aldehyde, enabling reactions like the Stetter reaction or homoenolate additions. organic-chemistry.org This could also be used for direct esterification or amidation. nih.govconsensus.app
Brønsted Acid/Base Catalysis: Utilizing chiral phosphoric acids or bifunctional thiourea (B124793) catalysts for asymmetric additions of nucleophiles to the aldehyde, such as in the Strecker or Mannich reactions, to produce chiral α-amino acids or β-amino carbonyl compounds. rsc.org
These studies would provide environmentally benign pathways to complex, functionalized derivatives with high stereocontrol.
Exploration of Photoredox and Electrochemistry in its Transformations
Photoredox and electrochemical methods provide unique activation pathways by leveraging single-electron transfer (SET) processes, enabling transformations that are often challenging with traditional thermal methods. researchgate.netnih.govcornell.edu
Promising research avenues include:
Radical Transformations: Using a suitable photocatalyst (e.g., Ru(bpy)₃²⁺ or Ir(ppy)₃), the aldehyde could undergo radical addition reactions. wikipedia.org Similarly, C-H functionalization of the biphenyl (B1667301) rings could be explored.
Electrochemical Synthesis: The aldehyde can be electrochemically oxidized to a carboxylic acid or reduced to an alcohol under controlled potential, avoiding harsh chemical reagents. organic-chemistry.org The biphenyl system could be a substrate for electrochemical coupling reactions.
Photoelectrocatalysis: Combining light and electricity could enable highly challenging transformations by accessing extremely high redox potentials in a controlled manner. cornell.edu This could be used for net reductive or oxidative processes that are not feasible with photoredox catalysis alone.
Exploring these modern synthetic methods could lead to novel derivatives and reaction pathways previously inaccessible for this class of molecules.
Advanced Characterization Techniques for In Situ Reaction Monitoring
The synthesis of this compound, likely via a Suzuki-Miyaura cross-coupling reaction, and its subsequent transformations could be significantly optimized through the use of advanced in situ monitoring techniques. ubc.ca These methods provide real-time data on reactant consumption, product formation, and intermediate species, offering deep mechanistic insights. acs.org
Future work should focus on applying:
In Situ Spectroscopy: Techniques like Raman and IR spectroscopy can track the concentration of key species during a reaction without sampling. researchgate.netaip.org For instance, the disappearance of the C-Br stretch of a precursor and the appearance of biphenyl ring modes could be monitored during a Suzuki coupling.
Real-Time NMR: Process NMR spectroscopy can provide detailed structural information on all species in the reaction mixture as the reaction progresses.
Fluorescence Sensing: The development of fluorescent sensors that respond to the consumption of starting materials (e.g., a boronic acid in a Suzuki reaction) could offer a simple, visual method for reaction monitoring. acs.org
Implementing these techniques would accelerate reaction discovery, improve process control, and enhance the fundamental understanding of the underlying reaction mechanisms.
Table 2: Comparison of In Situ Monitoring Techniques for Synthesis/Transformation
| Technique | Information Provided | Advantages | Potential Application |
|---|---|---|---|
| Raman Spectroscopy | Vibrational modes, concentration profiles | Non-invasive, compatible with various solvents/slurries | Real-time monitoring of Suzuki coupling to optimize catalyst loading and reaction time. acs.org |
| Process NMR | Detailed structural information, quantification of all soluble species | Highly specific, quantitative | Mechanistic studies, identifying and characterizing transient intermediates. |
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, predicting reactivity, and guiding catalyst design. rsc.org For this compound, computational studies could provide invaluable insights.
Key areas for computational investigation are:
Suzuki-Miyaura Synthesis: Modeling the complete catalytic cycle (oxidative addition, transmetalation, reductive elimination) for the synthesis of the biphenyl core. This could help in selecting the optimal palladium catalyst, ligands, and base for improved efficiency and selectivity. researchgate.net
Asymmetric Catalysis: Calculating the transition state energies for proposed asymmetric transformations of the aldehyde group. This would allow for the rational design of chiral catalysts with predicted high enantioselectivity.
Spectroscopic Prediction: Simulating NMR, IR, and Raman spectra to aid in the interpretation of experimental data, especially from in situ monitoring studies.
These theoretical studies would complement experimental work, reducing the trial-and-error in process development and leading to a more profound understanding of the molecule's reactivity.
Expansion into Supramolecular Chemistry and Self-Assembly
The rigid biphenyl core combined with the hydrogen bond accepting/donating potential of the ester and aldehyde groups makes this compound an excellent candidate for building supramolecular structures. nih.gov
Future research should explore:
Liquid Crystals: Modification of the core structure, for example, by adding long alkyl chains, could lead to the formation of liquid crystalline phases. The aldehyde provides a reactive site for creating more complex, stimuli-responsive liquid crystal polymers.
Self-Assembled Monolayers (SAMs): By converting the methyl ester to a thiol or silane (B1218182) anchor group, derivatives could be used to form ordered monolayers on surfaces like gold or silica. The exposed aldehyde group could then be used for subsequent surface functionalization.
Hydrogels and Organogels: Derivatization with peptide sequences or other gel-forming motifs could lead to self-assembling gels. nih.govresearchgate.net The aldehyde can be used to form dynamic covalent cross-links (e.g., with hydrazides or amines), creating stimuli-responsive "smart" materials.
This research direction bridges molecular synthesis with materials science, with potential applications in electronics, sensing, and biomaterials. x-mol.com
Detailed Mechanistic Studies of Biological Activities
Many biphenyl-containing compounds exhibit significant biological activity. While the activity of this compound itself is unknown, its structure warrants investigation as a scaffold in medicinal chemistry.
A systematic approach should be taken:
Library Synthesis and Screening: Synthesize a library of derivatives by modifying the aldehyde (e.g., into oximes, imines, or alcohols) and the ester (e.g., into various amides) and screen them against panels of biological targets, such as kinases, proteases, or cancer cell lines.
Structure-Activity Relationship (SAR): Once a hit is identified, detailed SAR studies should be conducted to understand how different functional groups on the biphenyl scaffold contribute to activity. Computational docking could be used to predict binding modes.
Mechanism of Action Studies: For active compounds, detailed mechanistic studies are crucial. This involves identifying the specific molecular target (e.g., through proteomics or affinity chromatography) and using biophysical techniques (e.g., ITC, SPR) to characterize the binding interaction. This approach moves beyond simple screening to a fundamental understanding of why a molecule is active. For example, studies on related biphenyl-peptide conjugates have shown their potential in tissue engineering, a path that could be explored. nih.gov
This line of inquiry could lead to the discovery of novel therapeutic agents, where this compound serves as a key starting material.
Sustainability and Scalability of Synthetic Processes
The industrial viability of this compound hinges on the development of synthetic routes that are not only efficient and high-yielding but also sustainable and scalable. The principles of green chemistry are increasingly critical in modern chemical manufacturing, emphasizing waste reduction, energy efficiency, and the use of less hazardous substances. The primary synthetic strategy for this compound, a biphenyl derivative, is the Suzuki-Miyaura cross-coupling reaction, which offers significant advantages in terms of sustainability and scalability over older methods for creating carbon-carbon bonds. nih.govrsc.org
The most plausible and widely applicable method for synthesizing this compound involves the palladium-catalyzed cross-coupling of two key building blocks: a boronic acid (or its ester equivalent) and an aryl halide. Specifically, this would involve the reaction of (4-formylphenyl)boronic acid with methyl 3-bromobenzoate or, alternatively, 3-(methoxycarbonyl)phenylboronic acid with 4-bromobenzaldehyde.
Analysis of the Suzuki-Miyaura Coupling Route
The Suzuki-Miyaura coupling is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of the necessary reagents. nih.gov For the synthesis of this compound, this reaction offers a direct and efficient pathway.
Key Features for Sustainability and Scalability:
Catalyst: The reaction is catalyzed by palladium complexes. Modern advancements have focused on developing highly active catalysts that can be used at very low loadings (ppm levels), which reduces costs and minimizes palladium contamination in the final product. The use of water-soluble fullerene-supported PdCl2 nanocatalysts has shown promise for achieving high yields at room temperature in aqueous media, enhancing the green profile of the synthesis. researchgate.net
Solvents: While traditional Suzuki reactions often use organic solvents like toluene (B28343) or dioxane, a significant push towards greener alternatives has been made. The use of water as a solvent is highly desirable from an environmental perspective. kaust.edu.sa Alcohols or aqueous mixtures are also commonly employed, which are generally less toxic and more environmentally benign than many aprotic polar solvents.
Base: The choice of base is crucial for the reaction's efficiency. Inorganic bases such as potassium carbonate (K2CO3) or potassium phosphate (B84403) (K3PO4) are commonly used and are considered relatively green due to their low cost and minimal environmental impact. nih.govlookchem.com
Byproducts: The main byproduct of the Suzuki reaction is a borate (B1201080) salt, which is generally non-toxic and easily removed through aqueous workup. This contrasts sharply with the often toxic and difficult-to-remove byproducts of other coupling methods like Stille or Kumada couplings. rsc.org
A comparative analysis of potential synthetic strategies highlights the advantages of a green Suzuki-Miyaura approach:
| Feature | Traditional Suzuki-Miyaura | Green Suzuki-Miyaura |
| Catalyst | High-loading Pd catalyst | Low-loading, recyclable nanocatalyst researchgate.net |
| Solvent | Toluene, Dioxane (toxic) | Water, Ethanol (B145695) (benign) kaust.edu.sa |
| Base | Strong organic bases | K2CO3, K3PO4 (inorganic) nih.govlookchem.com |
| Energy Input | High temperatures often required | Room temperature or mild heating researchgate.net |
| Waste Profile | Organic solvent waste, metal residue | Aqueous waste, potential for catalyst recycling researchgate.net |
This table provides a comparative overview of traditional versus green synthetic approaches for this compound via Suzuki-Miyaura coupling.
Challenges and Future Research Directions
While the Suzuki-Miyaura coupling is a powerful tool, its industrial-scale application for producing this compound still presents challenges that are the focus of ongoing research:
Catalyst Cost and Recovery: Palladium is a precious and costly metal. For large-scale production to be economically feasible, the efficient recovery and reuse of the palladium catalyst are paramount. Research into heterogeneous catalysts, such as palladium nanoparticles supported on various materials (e.g., fullerenes, polymers, or inorganic oxides), is aimed at simplifying catalyst separation and recycling. researchgate.net
Process Optimization for Flow Chemistry: Transferring the synthesis from batch reactors to continuous flow systems is a key goal for scalability. Flow chemistry offers superior control over reaction parameters like temperature and mixing, can lead to higher yields and purity, and enhances safety, particularly for exothermic reactions. The development of robust, long-lasting heterogeneous catalysts is crucial for the successful implementation of continuous flow processes.
Alternative Green Pathways: Research into alternative coupling methods that avoid the use of boronic acids, which can sometimes be unstable, is ongoing. For instance, direct C-H activation strategies, where a C-H bond on one of the aromatic rings is directly coupled with the aryl halide, could offer a more atom-economical and streamlined synthesis in the future.
Q & A
Basic Questions
Q. What are optimized synthetic routes for Methyl 3-(4-formylphenyl)benzoate, and how can reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of aromatic esters like this compound typically involves nucleophilic substitution or esterification reactions. For example, a triazine-based intermediate (as seen in and ) can be synthesized using trichlorotriazine and substituted phenols under controlled temperatures (e.g., 45°C). Yield optimization requires precise stoichiometry, catalysts (e.g., KCO for deprotonation), and inert atmospheres to prevent side reactions. Purity is enhanced via recrystallization or column chromatography, with monitoring by TLC (hexane/EtOH systems, R ≈ 0.6) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR in DMSO- resolves aromatic protons (δ 7.5–8.5 ppm) and formyl groups (δ ~10 ppm). Coupling patterns distinguish substituent positions (e.g., para vs. meta) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, leveraging high-resolution data. ORTEP-III generates thermal ellipsoid plots to visualize molecular geometry and packing .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : The compound exhibits acute aquatic toxicity and respiratory hazards (WGK 3). Use N95 masks, nitrile gloves, and fume hoods. Store in airtight containers at 4°C, avoiding light exposure. Emergency protocols include ethanol rinses for skin contact and activated charcoal for accidental ingestion .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?
- Methodological Answer : Discrepancies may arise from solvolysis, tautomerism, or impurities. Use deuterated solvents to stabilize labile protons and 2D NMR (e.g., COSY, HSQC) to confirm connectivity. Cross-validate with X-ray data to rule out polymorphism or incorrect assignments .
Q. What hydrogen-bonding motifs dominate the crystal packing of this compound, and how do they influence material properties?
- Methodological Answer : Graph set analysis (Etter’s formalism) identifies recurring motifs like dimers via C=OH–O interactions. SHELXL refines H-bond distances (1.8–2.2 Å) and angles (150–180°), correlating with thermal stability and solubility .
Q. How does this compound serve as a building block in supramolecular chemistry?
- Methodological Answer : The formyl group enables Schiff base formation with amines, facilitating coordination polymers or covalent organic frameworks (COFs). Kinetic studies (e.g., time-resolved FTIR) monitor imine linkage formation, while PXRD tracks crystallinity during self-assembly .
Q. What strategies mitigate polymorphism during crystallization of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
